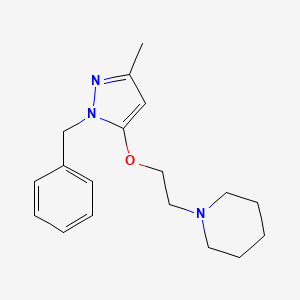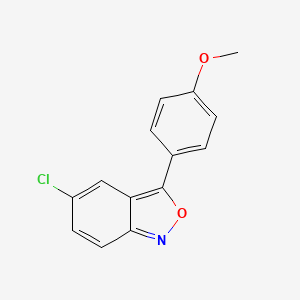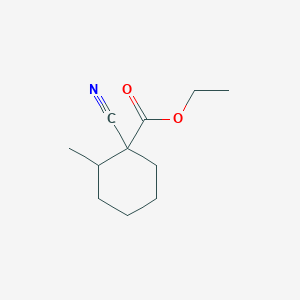![molecular formula C7H13N3O B13798698 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-30-2](/img/structure/B13798698.png)
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-nitroso-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique structure, which includes a nitroso group and a methyl group attached to the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 3-oxidopyraziniums with acrylate derivatives. This reaction typically proceeds under mild conditions and yields the desired bicyclic compound in good yields . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a precursor for the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitroso group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted diazabicyclo compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities are of interest in the study of enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, enhancing its selectivity and potency.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3,8-diazabicyclo[3.2.1]octane: This compound lacks the nitroso group but shares the same bicyclic framework.
8-Azabicyclo[3.2.1]octane: This compound is a precursor in the synthesis of various tropane alkaloids and shares a similar bicyclic structure.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a chloro group instead of a nitroso group and is used in different chemical reactions.
Uniqueness
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane is unique due to the presence of both a nitroso group and a methyl group on the bicyclic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90049-30-2 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
3-methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N3O/c1-9-4-6-2-3-7(5-9)10(6)8-11/h6-7H,2-5H2,1H3 |
Clave InChI |
RURWONYMVCDGNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCC(C1)N2N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)





![benzhydryl (6S,7R)-7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13798659.png)




![Acetonitrile,[(1-azabicyclo[2.2.1]hept-3-ylideneamino)oxy]-](/img/structure/B13798688.png)
![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)

